molecular formula C10H11BrOS B14038622 1-Bromo-3-(2-(methylthio)phenyl)propan-2-one

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one

Cat. No.: B14038622
M. Wt: 259.16 g/mol
InChI Key: VDLHSPCOWAZROX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS. It is a brominated ketone with a methylthio group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(2-(methylthio)phenyl)propan-2-one is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-bromo-3-(2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-13-10-5-3-2-4-8(10)6-9(12)7-11/h2-5H,6-7H2,1H3

InChI Key

VDLHSPCOWAZROX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CC(=O)CBr

Origin of Product

United States

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